Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Sulfanylidene Group: This step involves the incorporation of a sulfur atom into the quinazoline ring, often using thiourea or similar reagents.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, typically using pyrrolidine and suitable electrophiles.
Final Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The pyrrolidinyl group may enhance binding affinity and specificity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Pyrrolidinyl Derivatives: Compounds with pyrrolidinyl groups that exhibit various biological activities.
Sulfur-Containing Compounds: Compounds with sulfanylidene or sulfoxide groups that have unique redox properties.
Uniqueness
Methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a pyrrolidinyl group, and a sulfanylidene group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 4-oxo-3-[[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)18-8-9-19-20(14-18)26-24(33)28(22(19)30)15-16-4-6-17(7-5-16)21(29)25-10-13-27-11-2-3-12-27/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,33) |
InChI Key |
OGMFWDWQZXMCBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.